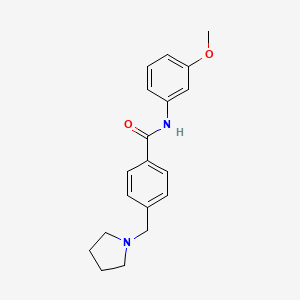
N-(3-methoxyphenyl)-4-(1-pyrrolidinylmethyl)benzamide
Descripción general
Descripción
N-(3-methoxyphenyl)-4-(1-pyrrolidinylmethyl)benzamide, commonly referred to as MPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MPBD belongs to the class of designer drugs known as benzamides, which are structurally similar to dopamine and other neurotransmitters in the brain.
Mecanismo De Acción
The mechanism of action of MPBD involves the binding of the compound to dopamine and serotonin receptors in the brain. MPBD acts as a partial agonist at the dopamine D3 receptor, which results in the activation of reward and motivation pathways in the brain. MPBD also inhibits the reuptake of serotonin, which increases the availability of this neurotransmitter in the brain. This dual mechanism of action may contribute to the potential therapeutic effects of MPBD in the treatment of addiction and depression.
Biochemical and Physiological Effects
MPBD has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and induce conditioned place preference, which are both indicative of reward and motivation pathways in the brain. MPBD has also been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MPBD in lab experiments is its relatively simple synthesis method and availability of starting materials. MPBD is also a relatively stable compound, which makes it suitable for long-term storage. However, one limitation of MPBD is its potential for abuse, which may limit its use in some research settings. Additionally, the effects of MPBD on human subjects are not well understood, which may limit its clinical applications.
Direcciones Futuras
There are a number of future directions for research on MPBD. One area of interest is the development of new therapeutic agents based on the structure of MPBD. This may involve the modification of the compound to enhance its binding affinity for specific receptors or to reduce its potential for abuse. Another area of interest is the study of the effects of MPBD on human subjects, which may provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPBD and its mechanism of action.
Aplicaciones Científicas De Investigación
MPBD has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have high affinity for the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. MPBD has also been shown to have moderate affinity for the dopamine D2 receptor and the serotonin transporter. These properties make MPBD a promising candidate for the development of new therapeutic agents for the treatment of addiction, depression, and other psychiatric disorders.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-6-4-5-17(13-18)20-19(22)16-9-7-15(8-10-16)14-21-11-2-3-12-21/h4-10,13H,2-3,11-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTCUESWHYWLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4439316.png)
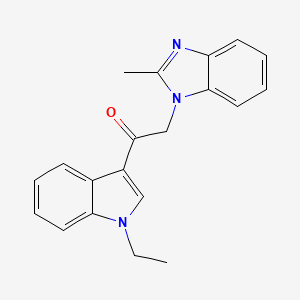
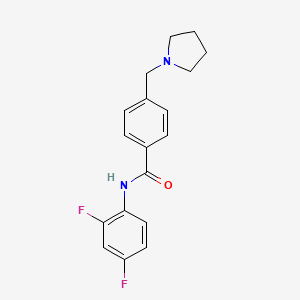
![6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439332.png)
![N-benzyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4439338.png)

![1,3-dimethyl-7-(4-methylbenzyl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4439357.png)
![isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate](/img/structure/B4439367.png)
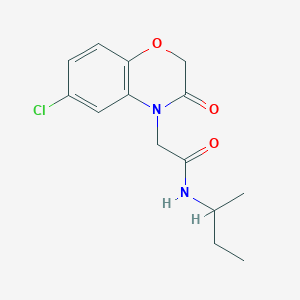
![4-(2-oxo-1-pyrrolidinyl)-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4439370.png)
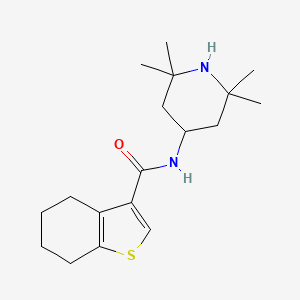

![1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride](/img/structure/B4439396.png)
![3-butyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439410.png)